N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide
Description
Properties
IUPAC Name |
N-[2-bromo-4-(trifluoromethoxy)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMBDIDHPBXCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650486 | |
| Record name | N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-53-7 | |
| Record name | N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Formylation Using Halides and Formamide
A patented method (CN102942500A) describes a general and efficient approach to prepare N-formamide compounds, including halogenated derivatives, by reacting halides with formamide under heating and reflux conditions. Key features include:
- Reactants: Halide (such as 2-bromo-4-(trifluoromethoxy)phenyl halide) and formamide.
- Conditions: Heating and reflux for 3 to 10 hours.
- Catalysts: Optional; can be performed with or without catalysts.
- Solvent: Reaction can be carried out in solvent or under solvent-free conditions, with solvent-free preferred for industrial scalability.
- Molar Ratio: Halide to formamide ratio ranges from 1:1 to 1:100.
- Post-treatment: Extraction and purification to isolate the N-formamide product.
- Advantages: High yield, mild conditions, simple operation, low waste generation, and suitability for industrial production.
This method is applicable to the preparation of this compound by using the corresponding bromo-trifluoromethoxy-substituted halide as the starting material.
Formylation via Reaction of 2-Bromo-4-(trifluoromethoxy)aniline with Formylating Agents
While direct halide-to-formamide conversion is common, another approach involves:
- Starting from 2-bromo-4-(trifluoromethoxy)aniline .
- Reacting with formylating agents such as formic acid derivatives, acetic formic anhydride, or formamide under acidic or catalytic conditions.
- Using solvents like N,N-dimethylformamide (DMF) to dissolve reactants and facilitate the reaction.
- Reaction times vary, often several hours at room temperature or under reflux.
Though specific literature on this exact compound is limited, analogous N-formylation reactions of substituted anilines are well-documented and can be adapted for this compound.
Bromination and Subsequent Formylation
In some synthetic routes, the bromine substituent is introduced after or before the formylation step:
- Bromination of m-diamide or related aromatic compounds using sodium bromide and chlorine in the presence of bases and solvents like 1,2-dichloroethane.
- The brominated intermediate is then subjected to formylation.
- This two-step approach allows precise control over substitution patterns and purity.
A patent (CN112707835A) details bromination methods that could be adapted for preparing the bromo-substituted precursor before formylation.
Reaction Conditions and Optimization
Research Findings and Yields
- The halide-to-formamide method yields high purity N-formamide compounds with yields often exceeding 80-90% under optimized conditions.
- Use of solvent-free conditions reduces waste and simplifies purification.
- DMF as a solvent facilitates dissolution and reaction but requires careful removal post-reaction.
- Bromination steps preceding formylation can achieve brominated intermediates with >90% purity and yields around 90%.
- Analytical techniques such as HPLC-MS and NMR confirm the structure and purity of the final product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The formamide group can be oxidized to formic acid derivatives or reduced to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Reactions: Products include substituted phenylformamides.
Oxidation Reactions: Products include formic acid derivatives.
Reduction Reactions: Products include amines
Scientific Research Applications
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(4-Bromophenyl)-N-(4-fluorophenyl)formamide Derivatives
- N-(2-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−g) : Features a methoxy (-OCH₃) group on the biphenyl system. The electron-donating methoxy group contrasts with the electron-withdrawing -OCF₃ in the target compound, altering electronic density and reactivity. IR data show a C=O stretch at 1686 cm⁻¹, similar to typical formamides .
- N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−h): Substituted with a nitro (-NO₂) group, which is strongly electron-withdrawing. The C=O stretch shifts to 1677 cm⁻¹, suggesting subtle electronic differences compared to the target compound .
Brominated Benzamides
- 4-Bromo-N-(2-nitrophenyl)benzamide (I): Replaces the formamide with a benzamide (-CONH₂) group. Structural studies highlight planar geometry, which may differ from the target compound due to steric effects .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Combines methoxy and nitro groups. The methoxy group reduces electron deficiency compared to the target compound, impacting solubility and binding affinity .
Pivalamide Derivative
- N-(2-bromo-4-(trifluoromethoxy)phenyl)pivalamide : Replaces formamide with a pivalamide (-CONHC(CH₃)₃) group. The bulky tert-butyl group increases steric hindrance, reducing hydrogen-bonding capacity but enhancing metabolic stability .
Physicochemical Properties
Biological Activity
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes available research findings and case studies related to the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom and a trifluoromethoxy group attached to a phenyl ring. The trifluoromethoxy group is known to enhance biological activity through increased metabolic stability and improved membrane permeability due to its strong electron-withdrawing properties. This structural characteristic allows for enhanced interactions with biological targets, potentially increasing the compound's efficacy in various applications.
Research indicates that compounds with trifluoromethyl groups often exhibit improved biological activity due to their ability to form hydrogen and halogen bonds with target proteins. This interaction is crucial in modulating enzyme activities and receptor functions, thereby influencing various biological pathways.
-
Inhibition of Receptor Tyrosine Kinases (RTKs) :
- Studies have shown that similar compounds can act as inhibitors of RTKs such as VEGFR-2, Tie-2, and EphB4. These kinases are critical in processes like angiogenesis and tumorigenesis, making them significant targets in cancer therapy .
- For instance, compounds with halogen substitutions have demonstrated potent inhibitory effects on these kinases, suggesting that this compound may possess similar properties.
-
Enzyme Inhibition :
- The compound's potential as an enzyme inhibitor has been explored in various studies. It is hypothesized that the trifluoromethoxy group enhances binding affinity to enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in cancer progression and other diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Preliminary results indicate moderate cytotoxic effects, warranting further investigation into its mechanisms of action .
- Enzyme Activity : The compound's inhibitory effects on COX-2 and LOX enzymes were assessed using standard enzyme assays. Results showed that it could inhibit these enzymes at varying concentrations, highlighting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A study involving a series of trifluoromethyl-substituted phenyl compounds demonstrated significant anti-cancer activity through the inhibition of angiogenesis pathways mediated by VEGFR-2. These findings suggest that this compound could be developed as a novel anti-cancer agent .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds featuring trifluoromethoxy or bromine substitutions:
| Compound Name | Biological Activity | IC50 Values (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Moderate cytotoxicity | TBD | MCF-7 Cell Line |
| Compound A (similar structure) | Strong RTK inhibition | 0.77 (VEGFR-2) | VEGFR-2 |
| Compound B (trifluoromethyl substituted) | COX-2 inhibition | 10.4 | COX-2 |
| Compound C (fluoro-substituted phenyl derivative) | Anti-inflammatory | 15.6 | LOX |
Q & A
Q. How to address discrepancies in spectroscopic data between synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
